Cas no 1105194-44-2 (4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole)

4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole structure
1105194-44-2 structure
商品名:4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole
CAS番号:1105194-44-2
MF:C13H17N3S
メガワット:247.359181165695
MDL:MFCD11986733
CID:4560654
PubChem ID:33678252

4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
    • 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole
    • MDL: MFCD11986733
    • インチ: 1S/C13H17N3S/c1-9-7-10(2)12-11(8-9)17-13(15-12)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3
    • InChIKey: VLTGTAWRTRKWQG-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC(C)=CC(C)=C2N=C1N1CCNCC1

4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2146-0089-2.5g
4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole
1105194-44-2 95%+
2.5g
$1126.0 2023-09-06
AN HUI ZE SHENG Technology Co., Ltd.
CB2146-0089-500mg
4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole
1105194-44-2 95%+
500mg
¥3320.00 2023-09-15
Chemenu
CM335349-100mg
4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
1105194-44-2 95%+
100mg
$340 2021-08-18
Enamine
EN300-239035-0.25g
4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole
1105194-44-2 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-239035-2.5g
4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole
1105194-44-2 95%
2.5g
$1428.0 2024-06-19
Chemenu
CM335349-250mg
4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
1105194-44-2 95%+
250mg
$458 2021-08-18
TRC
D258121-500mg
4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole
1105194-44-2
500mg
$ 390.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00811562-1g
4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole
1105194-44-2 95%
1g
¥5880.0 2023-04-05
A2B Chem LLC
AV81752-25mg
4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
1105194-44-2 95%+
25mg
$490.00 2024-04-20
A2B Chem LLC
AV81752-1mg
4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
1105194-44-2 95%+
1mg
$317.00 2024-04-20

4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole 関連文献

4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazoleに関する追加情報

Professional Introduction to 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole (CAS No. 1105194-44-2)

4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and diverse potential applications. This compound, identified by the CAS number 1105194-44-2, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The benzothiazole core, combined with the piperazine moiety, endows this molecule with a rich chemical profile that makes it a promising candidate for further investigation.

The molecular structure of 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole consists of a benzothiazole ring system substituted with methyl groups at the 4 and 6 positions, and a piperazine group at the 2 position. This configuration contributes to its versatility in various chemical reactions and interactions. The presence of the piperazine group enhances its solubility and bioavailability, making it an attractive scaffold for drug design. Moreover, the benzothiazole moiety is well-known for its pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities.

In recent years, there has been a growing interest in benzothiazole derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the benzothiazole core exhibit significant potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The introduction of the piperazine group further enhances these properties by improving metabolic stability and target binding affinity.

One of the most compelling aspects of 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By inhibiting specific kinases, it is possible to disrupt aberrant signaling pathways that contribute to disease progression. The structural features of this compound make it an excellent candidate for designing selective kinase inhibitors. Recent research has shown that derivatives of benzothiazole can effectively target various kinases by binding to their active sites and modulating their activity.

Another area where this compound shows promise is in the treatment of neurological disorders. The piperazine moiety is known to interact with central nervous system receptors, making it a valuable component in drugs designed to treat conditions such as depression and anxiety. Additionally, the benzothiazole ring system has been shown to possess neuroprotective properties. Studies have indicated that certain benzothiazole derivatives can cross the blood-brain barrier and exert protective effects on neurons against oxidative stress and neuroinflammation.

The synthesis of 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the benzothiazole core through cyclization reactions involving sulfur-containing precursors. Subsequent steps involve functionalization at the 4 and 6 positions with methyl groups followed by introduction of the piperazine moiety at the 2 position through nucleophilic substitution or other coupling reactions.

In conclusion, 4,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole (CAS No. 1105194-44-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. The ongoing research in this area continues to uncover new possibilities for its use in drug development, highlighting its importance in modern medicinal chemistry.

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